molecular formula C10H12FN5O3 B13383966 Adenosine, 2'-deoxy-2-fluoro- CAS No. 21679-13-0

Adenosine, 2'-deoxy-2-fluoro-

Cat. No.: B13383966
CAS No.: 21679-13-0
M. Wt: 269.23 g/mol
InChI Key: ZWPYUXAXLRFWQC-UHFFFAOYSA-N
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Description

Adenosine, 2’-deoxy-2-fluoro- is a modified nucleoside analog where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 2’-deoxy-2-fluoro- typically involves the fluorination of a suitable precursor. One common method includes the direct fluorination of 2’-deoxyadenosine using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of Adenosine, 2’-deoxy-2-fluoro- often employs continuous flow synthesis techniques to enhance yield and purity. This method involves the use of automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Adenosine, 2’-deoxy-2-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions include various fluorinated nucleoside analogs, which have significant biological activity .

Scientific Research Applications

Adenosine, 2’-deoxy-2-fluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Adenosine, 2’-deoxy-2-fluoro- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. It targets enzymes like RNA-dependent RNA polymerase, inhibiting viral replication by acting as a chain terminator .

Comparison with Similar Compounds

Adenosine, 2’-deoxy-2-fluoro- is compared with other nucleoside analogs such as:

The uniqueness of Adenosine, 2’-deoxy-2-fluoro- lies in its enhanced stability and broad-spectrum antiviral activity, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPYUXAXLRFWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944281
Record name 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21679-13-0, 21679-12-9
Record name NSC123799
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Adenosine, 2'-deoxy-2-fluoro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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